molecular formula C17H20N2O3S2 B2631269 5-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide CAS No. 955675-31-7

5-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2631269
CAS No.: 955675-31-7
M. Wt: 364.48
InChI Key: IEMZYGMAGKARJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide typically involves multi-step reactions. One common method includes the condensation of thiophene derivatives with appropriate amines and sulfonyl chlorides under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Properties

IUPAC Name

5-methyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-3-16(20)19-9-8-13-5-6-15(10-14(13)11-19)18-24(21,22)17-7-4-12(2)23-17/h4-7,10,18H,3,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMZYGMAGKARJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.